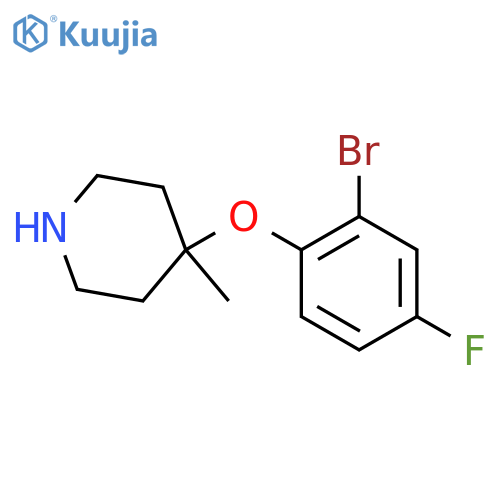

Cas no 2228322-39-0 (4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine)

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine

- EN300-1925038

- 2228322-39-0

-

- インチ: 1S/C12H15BrFNO/c1-12(4-6-15-7-5-12)16-11-3-2-9(14)8-10(11)13/h2-3,8,15H,4-7H2,1H3

- InChIKey: ABLHEUNHKQHBLP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1OC1(C)CCNCC1)F

計算された属性

- せいみつぶんしりょう: 287.03210g/mol

- どういたいしつりょう: 287.03210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 21.3Ų

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925038-0.1g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 0.1g |

$904.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-10g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 10g |

$4421.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-5g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 5g |

$2981.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-0.05g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 0.05g |

$864.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-1.0g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-1925038-5.0g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-1925038-2.5g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 2.5g |

$2014.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-0.5g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 0.5g |

$987.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-1g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 1g |

$1029.0 | 2023-09-17 | ||

| Enamine | EN300-1925038-10.0g |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine |

2228322-39-0 | 10g |

$4421.0 | 2023-05-31 |

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

4-(2-bromo-4-fluorophenoxy)-4-methylpiperidineに関する追加情報

Comprehensive Overview of 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine (CAS No. 2228322-39-0): Properties, Applications, and Industry Insights

The compound 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine (CAS No. 2228322-39-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a brominated and fluorinated aromatic ring coupled with a methylpiperidine moiety, this compound exhibits versatile reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule therapeutics and crop protection agents.

In recent years, the demand for halogenated compounds like 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine has surged due to their ability to enhance molecular stability and binding affinity. This aligns with the growing trend of precision medicine and targeted drug delivery, where such intermediates play a pivotal role. The compound's CAS No. 2228322-39-0 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies and medicinal chemistry optimization.

From a synthetic chemistry perspective, the bromo-fluoro substitution pattern in this molecule offers distinct advantages. The electron-withdrawing effects of these halogens facilitate nucleophilic aromatic substitution reactions, making it a valuable building block for heterocyclic scaffolds. Additionally, the methylpiperidine group contributes to improved solubility and bioavailability, addressing common challenges in drug formulation. These properties have positioned CAS No. 2228322-39-0 as a subject of interest in patents related to CNS-targeting compounds and enzyme inhibitors.

Environmental and regulatory considerations are also shaping the discourse around 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine. As industries prioritize green chemistry principles, researchers are investigating sustainable synthetic routes for this intermediate. Questions frequently searched in connection with this compound include: "How to synthesize 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine efficiently?" and "What are the alternative solvents for its production?" These queries highlight the intersection of process optimization and environmental safety in modern chemical manufacturing.

The analytical characterization of CAS No. 2228322-39-0 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for its use in high-throughput screening libraries. Furthermore, the compound's structure-property relationships are often modeled using computational chemistry tools, reflecting the integration of AI-driven drug discovery methodologies in contemporary research.

Market analysts note that derivatives of 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine are gaining traction in biopharmaceutical partnerships, particularly for orphan drug development. Its structural motifs appear in several clinical-stage candidates targeting GPCRs and kinase pathways. This has led to increased patent filings and technology licensing activities, with the compound's CAS registry number frequently cited in intellectual property documents.

Looking ahead, the scientific community anticipates expanded applications for 4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine in material science, particularly in the design of functional polymers and liquid crystal formulations. Its balanced lipophilicity profile and thermal stability make it a candidate for specialty chemicals beyond life sciences. As structure-based drug design evolves, this compound's role as a versatile pharmacophore is expected to grow, reinforcing its importance in interdisciplinary research.

2228322-39-0 (4-(2-bromo-4-fluorophenoxy)-4-methylpiperidine) 関連製品

- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)

- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)

- 896342-15-7(N-(4-fluorophenyl)methyl-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 578026-68-3(4-4-(aminomethyl)phenylbenzoic acid hydrochloride)

- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)

- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)

- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)

- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)

- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)